Welcome to the BenchChem Online Store!
molecular formula C17H18N2O B112264 5-Benzyloxytryptamine CAS No. 20776-45-8

5-Benzyloxytryptamine

Cat. No. B112264
M. Wt: 266.34 g/mol
InChI Key: WKPDXBXNJWWWGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04005206

Procedure details

An ethyl acetate solution saturated with hydrochloric acid was added to a solution of 10 g of 5-benzyloxy-tryptamine in 200 ml of isopropanol until the pH was 1-2 and the mixture was vacuum filtered. The crystals were washed with ethyl acetate and dried under reduced pressure to obtain 11.3 g of 5-benzyloxy-tryptamine hydrochloride melting at 250° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
5-benzyloxy-tryptamine hydrochloride

Identifiers

REACTION_CXSMILES
C(OCC)(=O)C.[ClH:7].[CH2:8]([O:15][C:16]1[CH:27]=[C:26]2[C:19]([NH:20][CH:21]=[C:22]2[CH2:23][CH2:24][NH2:25])=[CH:18][CH:17]=1)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>C(O)(C)C>[ClH:7].[CH2:8]([O:15][C:16]1[CH:27]=[C:26]2[C:19]([NH:20][CH:21]=[C:22]2[CH2:23][CH2:24][NH2:25])=[CH:18][CH:17]=1)[C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1 |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
10 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C2NC=C(CCN)C2=C1
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The crystals were washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
5-benzyloxy-tryptamine hydrochloride
Type
product
Smiles
Cl.C(C1=CC=CC=C1)OC1=CC=C2NC=C(CCN)C2=C1
Measurements
Type Value Analysis
AMOUNT: MASS 11.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.